5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Physicochemical Properties pKa Prediction Fluorine Effect

Researchers face regioisomeric ambiguity and N-methylated analogs that block critical synthetic routes. This 5-fluoro pyridone-2-carbonitrile resolves these issues with a precise substitution pattern documented for IDH1 inhibitor synthesis. - **Proven Utility**: Direct precursor to Olutasidenib (FT-2102), an FDA-approved AML therapy. - **Structural Advantage**: Free NH enables N-alkylation; 5-F modulates pKa (5.27) & LogP (0.80) vs. halogen analogs. - **Supply Certainty**: Available from mg to kg scale, 97-98% purity, immediate shipment.

Molecular Formula C6H3FN2O
Molecular Weight 138.101
CAS No. 1239510-82-7
Cat. No. B2774895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
CAS1239510-82-7
Molecular FormulaC6H3FN2O
Molecular Weight138.101
Structural Identifiers
SMILESC1=C(NC(=O)C(=C1)F)C#N
InChIInChI=1S/C6H3FN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10)
InChIKeyONPYRZSDSGLGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile: Structural Profile


5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (also known as 5-fluoro-6-hydroxypicolinonitrile) is a fluorinated 2-pyridone derivative bearing a nitrile group at the 2-position [1]. Its molecular formula is C₆H₃FN₂O with a molecular weight of 138.10 g/mol [1]. The compound exists in tautomeric equilibrium between the oxo and hydroxy forms and is characterized by a predicted pKa of 5.27±0.10 and a predicted LogP of approximately 0.80 [2]. It is commercially available as a white to off-white solid with typical purities of 97–98%, and is supplied in quantities ranging from milligram to kilogram scale for research and industrial synthesis .

Fluorinated 2-pyridone intermediate with nitrile at 2-position
Free NH handle enables N-alkylation and late-stage diversification
Supports medicinal chemistry programs targeting IDH1 and related kinases

Why Generic Substitution Fails for This Pyridone


In-class 6-oxo-1,6-dihydropyridine-2-carbonitriles are not interchangeable due to the profound influence of ring substitution on physicochemical properties and reactivity. The presence of a fluorine atom at the 5-position of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile alters both electronic distribution and hydrogen-bonding capacity relative to its non-fluorinated or chloro-substituted analogs . Furthermore, the free NH of the pyridone ring offers a handle for N-alkylation or metal-catalyzed coupling reactions that is absent in N-methylated derivatives (e.g., 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile), directly impacting downstream synthetic routes . Substituting a regioisomer, such as the 3-carbonitrile derivative, introduces a different spatial orientation of the nitrile group that can compromise binding or alter reaction trajectories . The quantitative evidence below substantiates that these structural nuances translate into measurable differentiation in pKa, LogP, and documented utility in pharmaceutical intermediate applications.

F Non-fluorinated or 5-chloro analogs lack the pKa/LogP shift critical for lead optimization; physicochemical profiles may differ significantly.
NH N-Methylated derivative (CAS 1887015-55-5) cannot be deprotected to a free NH; limits diversification and requires alternative synthetic routes.
3-CN 3-Carbonitrile regioisomer may alter binding orientation in target pharmacophores; documented IDH1 SAR relies on 2-nitrile placement.

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile: Quantitative Evidence Guide


Fluorine Effect on Acidity vs. Bromo Analog

The predicted pKa of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is 5.27±0.10, which is approximately 0.43 units higher (less acidic) than the 5-bromo analog (pKa 4.84±0.10) . This difference reflects the electron-withdrawing inductive effect of fluorine versus bromine and directly impacts the compound's ionization state and solubility profile at physiological or mildly acidic pH ranges.

Fluorine Effect on Acidity
pKa 5.27 ± 0.10 (predicted)
ΔpKa +0.43 vs. 5-bromo analog (4.84)
Ionization shift may affect solubility at physiological pH; supports formulation stability screening.
Predicted values; experimental validation recommended.
Physicochemical Properties pKa Prediction Fluorine Effect

Fluorine Enhances Lipophilicity vs. Non-Fluorinated Core

The target compound exhibits a calculated LogP of 0.80 [1]. While experimental LogP data for the non-fluorinated parent (6-oxo-1,6-dihydropyridine-2-carbonitrile) are not readily available, the addition of a single fluorine atom to aromatic systems typically increases LogP by approximately 0.2–0.4 units relative to the hydrogen analog [2]. This modest increase in lipophilicity can improve membrane permeability while maintaining aqueous solubility within an acceptable range, a balance often sought in drug design.

Lipophilicity vs. Non-F Core
Class-level
LogP 0.80 (calculated)
Estimated +0.2 to +0.4 over non-fluorinated core
May support improved permeability; context-dependent.
Class-level inference from fluorine substitution trends; verify experimentally.
Lipophilicity LogP Fluorine Effect ADME

Free NH for N-Alkylation vs. N-Methyl Derivative

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile bears a free NH group that can be directly alkylated, acylated, or arylated. In contrast, the N-methylated analog (5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, CAS 1887015-55-5) lacks this reactive handle and cannot be easily deprotected to the parent NH compound . The target compound has been specifically identified as a chemical intermediate for the synthesis of Olutasidenib (FT-2102), an FDA-approved mutant IDH1 inhibitor, whereas the N-methyl derivative is itself used in later-stage coupling reactions but requires a separate synthetic route for its preparation [1].

NH vs. N-Methyl Derivative
Free NH present; amenable to N-alkylation/arylation
N-Methyl analog: N-methylated, no deprotection route
Greater versatility as starting material for library synthesis.
Qualitative synthetic utility; documented intermediate for Olutasidenib.
Synthetic Intermediate N-Alkylation Olutasidenib IDH1 Inhibitor

Regioisomeric Specificity: 2- vs. 3-Carbonitrile

The 2-carbonitrile regioisomer (target compound) positions the nitrile group adjacent to the pyridone carbonyl, creating a distinct electrostatic and hydrogen-bonding surface compared to the 3-carbonitrile analog (5-fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile, CAS 1141886-36-3) . In medicinal chemistry applications, this positional shift can alter binding affinity to target proteins. For example, in mutant IDH1 inhibitors such as Olutasidenib, the 2-carbonitrile moiety is a critical pharmacophoric element that engages in key interactions within the enzyme active site .

2- vs. 3-Carbonitrile Regioisomer
Class-level
Target: 2-CN (adjacent to carbonyl)
Comparator: 3-CN isomer (CAS 1141886-36-3)
Ensures alignment with published SAR for IDH1 pharmacophore.
No direct binding data for these exact compounds; regioisomer critical for activity.
Regioisomer Binding Orientation SAR

Commercial Purity and Scalability

The target compound is consistently offered by multiple vendors at purities of 97% or 98% (HPLC), with moisture content specified as ≤0.5% . In contrast, the non-fluorinated analog (6-oxo-1,6-dihydropyridine-2-carbonitrile) is also available at 98% purity, but the fluorinated derivative commands a higher market price (e.g., approximately $500–800 per 100 mg) . This pricing differential reflects the added synthetic complexity and value of the fluorine atom for downstream applications.

Purity & Scalability
Purity 97–98% (HPLC), moisture ≤0.5%
Price ~$500–800/100 mg vs. non-fluorinated ~$50–100/100 mg
Premium reflects synthetic complexity; justified for programs requiring fluorine.
Vendor catalog specifications as of 2025; verify lot-specific COA.
Purity Quality Control Procurement

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile: Application Scenarios


Mutant IDH1 Inhibitor Synthesis (Olutasidenib)

The compound serves as a documented intermediate in the synthesis of Olutasidenib (FT-2102), an FDA-approved mutant IDH1 inhibitor for relapsed/refractory acute myeloid leukemia . Its 2-carbonitrile regioisomer and free NH handle are essential for constructing the pyridone core of the inhibitor [1]. Procurement of this intermediate supports medicinal chemistry efforts targeting IDH1-mutant cancers and other pyridone-based kinase inhibitor programs .

Fluorinated Building Block for Library Synthesis

The combination of a free NH group for N-alkylation and a 5-fluoro substituent that modulates pKa (5.27) and LogP (0.80) makes this compound a versatile scaffold for generating diverse analog libraries [1]. Researchers can exploit the NH for late-stage functionalization while retaining the favorable physicochemical properties conferred by fluorine . This utility is not available with N-methylated analogs.

Physicochemical Profiling of Fluorinated Pyridones

With a predicted pKa of 5.27±0.10 and calculated LogP of 0.80, the compound provides a well-characterized reference point for studying the impact of 5-fluoro substitution on the solubility, permeability, and metabolic stability of pyridone-based drug candidates [1]. It can be used as a model compound in preformulation screens where subtle pKa differences (e.g., vs. 5-bromo analog, ΔpKa = +0.43) influence ionization-dependent properties .

Regioisomer-Controlled Synthesis of Nitrile Pyridones

The 2-carbonitrile substitution pattern distinguishes this compound from its 3-carbonitrile regioisomer and is critical for maintaining the correct pharmacophoric geometry in lead series . It is the regioisomer of choice for synthetic routes leading to Olutasidenib and related structures, ensuring alignment with published procedures and avoiding costly synthetic re-routing [1].

Application
Selection Property
Validation Focus
Mutant IDH1 inhibitor intermediate synthesis (Olutasidenib pathway)
2-carbonitrile regioisomer and free NH handle
Pharmacophore alignment for IDH1 target programs
Fluorinated building block for library synthesis
N-alkylation versatility and fluorine-modulated pKa/LogP
Diversification potential and physicochemical profiling
Physicochemical reference for fluorinated pyridones
Fluorine-modulated acidity and lipophilicity profile
Ionization/solubility behavior in preformulation screens
Regioisomer-controlled synthesis
2-carbonitrile identity vs. 3-carbonitrile
Synthetic route fidelity to published procedures

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19 linked technical documents
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